molecular formula C11H17ClN2 B1291510 2-(Piperidin-4-yl)aniline CAS No. 255050-94-3

2-(Piperidin-4-yl)aniline

Cat. No.: B1291510
CAS No.: 255050-94-3
M. Wt: 212.72 g/mol
InChI Key: RTQPKFPPBXJYTR-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)aniline is an organic compound that features both a piperidine ring and an aniline moiety. This compound is of significant interest in organic chemistry due to its unique structure, which combines the properties of both piperidine and aniline. Piperidine is a six-membered heterocyclic amine, while aniline is an aromatic amine. The combination of these two functional groups in a single molecule provides a versatile scaffold for the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

2-(Piperidin-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with a similar structure but lacking the aniline moiety.

    Aniline: An aromatic amine without the piperidine ring.

    N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

2-(Piperidin-4-yl)aniline is unique due to the presence of both the piperidine ring and the aniline moiety in a single molecule. This dual functionality provides a versatile scaffold for the synthesis of a wide range of biologically active compounds, making it a valuable compound in medicinal chemistry and drug discovery .

Biological Activity

2-(Piperidin-4-yl)aniline, also known as 4-piperidinylaniline, is a compound that has garnered attention for its potential biological activities. This article summarizes the research findings related to its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring attached to an aniline moiety. Its chemical structure can be represented as follows:

C1H1N2 C5H5\text{C}_1\text{H}_1\text{N}_2\text{ C}_5\text{H}_5\text{N }

This structure contributes to its interactions with biological targets, particularly in neurological and pharmacological contexts.

Biological Activity

1. Neurotensin Receptor Modulation

Research indicates that this compound acts as a modulator of neurotensin receptors, particularly neurotensin receptor 1 (NTR1). NTR1 is implicated in various physiological processes, including pain modulation and the regulation of dopamine pathways. Compounds that influence this receptor can have therapeutic implications for conditions such as schizophrenia and Parkinson's disease .

2. Anticancer Properties

In vitro studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of signaling pathways associated with cell survival and death .

3. Antioxidant Activity

The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in reduced neuronal cell death in models of neurodegeneration, suggesting its potential use in preventing neurodegenerative disorders .
  • Anticancer Efficacy : Another study focused on its effects on human breast cancer cell lines, revealing that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Study Reference
Neurotensin Receptor ModulationModulates NTR1; affects dopamine pathways
Anticancer EffectsInduces apoptosis via caspase activation
Antioxidant ActivityReduces oxidative stress-related damage

Properties

CAS No.

255050-94-3

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

2-piperidin-4-ylaniline;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8,12H2;1H

InChI Key

RTQPKFPPBXJYTR-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=CC=C2N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2N.Cl

Origin of Product

United States

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